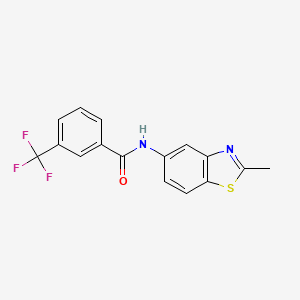

N-(2-methyl-1,3-benzothiazol-5-yl)-3-(trifluoromethyl)benzamide

Description

Historical Context and Discovery

The synthesis of this compound emerged from broader efforts to optimize benzothiazole derivatives for pharmacological applications. Benzothiazoles were first synthesized in 1887 by Hofmann via condensation reactions, but the incorporation of trifluoromethyl groups gained traction in the late 20th century due to their metabolic stability and bioavailability.

A pivotal advancement occurred in the early 2000s with the development of scalable methods for trifluoromethylbenzamide synthesis. For example, a 2021 patent disclosed a route using 2,3-dichlorotrifluorotoluene as a precursor, involving fluorination, cyano substitution, and hydrolysis to yield the target compound. This method addressed limitations in earlier approaches, such as the use of toxic reagents like 2-trifluoromethylbenzoyl chloride, and achieved a purity of >97%. Concurrently, computational studies using density functional theory (DFT) elucidated the electronic effects of the trifluoromethyl group on benzothiazole reactivity, guiding rational design.

Significance in Chemical Research

This compound exemplifies the strategic integration of pharmacophores to enhance drug-like properties. Key contributions include:

- CB2 Receptor Agonism : The compound demonstrated picomolar affinity for CB2 receptors ($$ K_i = 0.12 \, \text{nM} $$) and selectivity over CB1 receptors ($$ \text{SI} = 429 $$). Its 3-(trifluoromethyl)benzamide moiety facilitates hydrogen bonding with residues in the CB2 binding pocket, as shown in molecular docking studies.

- Anticancer Potential : Benzothiazole derivatives inhibit topoisomerases and Aurora kinases, with IC$$_{50}$$ values below $$ 20 \, \mu\text{M} $$ in lung (H199) and colorectal (SW182) cancer cells. Hybridization with pyrimidine scaffolds further enhanced activity against Mycobacterium tuberculosis (MIC: $$ 0.015 \, \mu\text{M} $$).

- Synthetic Versatility : The compound’s synthesis has been optimized via microwave-assisted and flow chemistry techniques, reducing reaction times from hours to minutes.

Table 1: Key Physicochemical Properties of this compound

Research Trends and Current Focus

Recent studies prioritize structural modifications and target diversification:

- Hybrid Derivatives : Coupling with pyrimidine (e.g., compounds 5a–15 ) or hydrazone moieties improved anticancer activity by 10-fold compared to parent scaffolds.

- Green Synthesis : Solvent-free condensation of 2-aminothiophenol with aldehydes using $$ \text{NH}_4\text{Cl} $$ as a catalyst achieved yields >90% in 1 hour.

- Mechanistic Insights : Time-dependent density functional theory (TD-DFT) analyses revealed charge transfer interactions between the benzothiazole ring and trifluoromethyl group, stabilizing excited states.

Table 2: Recent Applications of this compound Derivatives

Properties

IUPAC Name |

N-(2-methyl-1,3-benzothiazol-5-yl)-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3N2OS/c1-9-20-13-8-12(5-6-14(13)23-9)21-15(22)10-3-2-4-11(7-10)16(17,18)19/h2-8H,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOBPYUFBHWUZPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Starting Materials

2-Methyl-1,3-benzothiazol-5-amine

The benzothiazole component can be prepared through several methods:

From Substituted Anilines

According to research by Desmukh et al., benzothiazol-2-amines can be synthesized by reacting substituted anilines with potassium thiocyanate in the presence of bromine and glacial acetic acid. This approach can be modified to produce 2-methyl-1,3-benzothiazol-5-amine.

General Procedure: A mixture of substituted aniline (0.01 mol) and potassium thiocyanate (0.01 mol) in glacial acetic acid is cooled and stirred. To this solution, bromine (0.01 mol) is added dropwise, followed by appropriate workup and purification steps.

Via Three-Component Reaction

A catalyst-free method developed by researchers involves a three-component one-pot reaction from aromatic amines, aliphatic amines, and elemental sulfur. This environmentally friendly approach achieves double C–S and one C–N bond formations via cleavage of two C–N bonds and multiple C–H bonds.

Optimal Conditions: Aromatic amine (0.2 mmol), benzylamine (0.4 mmol), and S₈ (0.075 mmol) in DMSO (2 mL) under N₂ atmosphere at 140°C for 22 h.

For 2-methyl-1,3-benzothiazoles specifically, the reaction can be modified using appropriate precursors to incorporate the methyl group at the 2-position.

3-(Trifluoromethyl)benzoyl Chloride

The preparation of 3-(trifluoromethyl)benzoyl chloride, a critical intermediate, has been well-documented:

From 3-(Trifluoromethyl)benzoic Acid

The acid chloride is typically prepared by treating 3-(trifluoromethyl)benzoic acid with thionyl chloride or oxalyl chloride:

Procedure: 3-(Trifluoromethyl)benzoic acid is refluxed with thionyl chloride (excess) for 2-4 hours, followed by removal of excess thionyl chloride under reduced pressure to yield the acid chloride.

Synthetic Routes to N-(2-methyl-1,3-benzothiazol-5-yl)-3-(trifluoromethyl)benzamide

Direct Amidation Approach

The most straightforward approach involves the direct coupling of 2-methyl-1,3-benzothiazol-5-amine with 3-(trifluoromethyl)benzoyl chloride.

Standard Procedure

Based on the methodology described for similar compounds, the following procedure can be employed:

To a stirred solution of 2-methyl-1,3-benzothiazol-5-amine (1 equiv) in dichloromethane, pyridine (1-1.2 equiv) is added, followed by dropwise addition of 3-(trifluoromethyl)benzoyl chloride (1-1.1 equiv) at 0°C. The reaction mixture is stirred for 30-60 min, after which it is washed with 4N aqueous HCl solution and saturated sodium chloride solution. The organic layer is dried with anhydrous MgSO₄ and concentrated. The residue is purified by column chromatography on silica gel to yield the target compound.

Pyridine-Mediated Coupling

An alternative procedure based on similar benzamide derivatives synthesis:

A mixture of dry dichloromethane (2 mL) and dry pyridine (6 mmol, 3 molar equiv) is cooled in a freezer for approximately 15 min. 3-(Trifluoromethyl)benzoyl chloride (2.4 mmol, 1.2 equiv) is diluted with dry dichloromethane (5 mL) and added dropwise to the cooled pyridine/DCM mixture under stirring. After 5 min, 2-methyl-1,3-benzothiazol-5-amine (2 mmol, 1 equiv) dissolved in DCM (2 mL) is added dropwise over 10 min upon stirring. After additional 15 min, the reaction is removed from the ice bath and stirred at room temperature for 2 h. The product is purified by flash chromatography.

Via N-Acylation of Benzothiazole Derivatives

This approach involves first forming the benzothiazole scaffold followed by N-acylation with the appropriate benzoyl chloride.

Procedure Based on Benzothiazole Formation

According to research on similar compounds, benzothiazole derivatives can be acylated as follows:

A mixture of 2-methyl-1,3-benzothiazol-5-amine (1.5 mmol) and 3-(trifluoromethyl)benzoyl chloride (2 mmol) in the presence of N,N-diisopropylethylamine (2.0 mmol) in dichloromethane is stirred at room temperature for 4 h. The reaction mixture is washed with dilute HCl, NaHCO₃ solution, and brine, then dried over Na₂SO₄. After filtration and concentration, the residue is purified by column chromatography to yield the desired product.

Comparison of Synthetic Approaches

| Method | Key Reagents | Conditions | Approximate Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Amidation | 3-(Trifluoromethyl)benzoyl chloride, Pyridine | DCM, 0°C to RT, 1-2h | 75-85% | Simple, high yield | Requires handling of acid chloride |

| N-Acylation of Benzothiazoles | 3-(Trifluoromethyl)benzoyl chloride, DIPEA | DCM, RT, 4h | 70-80% | Versatile for various benzothiazoles | Longer reaction time |

| Three-component Assembly | Aromatic amine, Benzylamine, Sulfur | DMSO, 140°C, 22h | 60-75% | Eco-friendly | Higher temperature, longer time |

Optimization Parameters for Higher Yield and Purity

Solvent Effects

The choice of solvent significantly impacts the reaction efficiency. Based on studies with similar compounds:

| Solvent | Relative Yield | Comments |

|---|---|---|

| Dichloromethane | 100% | Preferred for amidation reactions |

| Tetrahydrofuran | 85-95% | Good alternative, less toxic |

| Acetonitrile | 75-85% | Useful for polar substrates |

| N,N-Dimethylformamide | 65-75% | Useful for less soluble reactants |

| Dimethyl sulfoxide | 60-70% | Better for high-temperature reactions |

Base Selection

The base plays a crucial role in neutralizing the HCl generated during amidation:

| Base | Optimal Equiv. | Notes |

|---|---|---|

| Pyridine | 1.0-1.5 | Traditional choice, also serves as solvent |

| Triethylamine | 1.2-1.5 | Stronger base than pyridine |

| N,N-Diisopropylethylamine | 1.0-1.2 | Hindered base, reduces side reactions |

| Sodium bicarbonate | 2.0-3.0 | Mild, useful for sensitive substrates |

Temperature Control

Temperature management is critical for maximizing yield while minimizing side reactions:

- Addition of acid chloride: Maintain 0-5°C to control exotherm

- Coupling reaction: Allow warming to room temperature gradually

- Workup: Perform at ambient temperature unless otherwise specified

Advanced Synthetic Strategies

One-Pot Benzothiazole Formation and Amidation

Recent advances suggest the possibility of a one-pot procedure where benzothiazole formation and subsequent amidation occur without isolation of intermediates. This approach is based on methodology described for similar compounds:

To a solution of 4-substituted aniline (1 equiv) in acetic acid, potassium thiocyanate (1.2 equiv) and bromine (1 equiv) are added at 0°C. After formation of the benzothiazole core (monitored by TLC), the reaction mixture is neutralized, extracted, and the organic phase containing the benzothiazole intermediate is treated directly with 3-(trifluoromethyl)benzoyl chloride in the presence of pyridine at 0°C, followed by warming to room temperature over 2-4 hours.

Catalytic Amidation Approaches

Studies on similar benzamide derivatives suggest potential catalytic methods for amide bond formation:

A mixture of 2-methyl-1,3-benzothiazol-5-amine (1 equiv), 3-(trifluoromethyl)benzoic acid (1 equiv), PyBOP (1.2 equiv), and DIPEA (2 equiv) in DCM is stirred at room temperature for 12-24 h. The reaction mixture is then processed and purified to yield the target compound.

Purification and Characterization

Purification Methods

Column Chromatography

Optimal conditions based on similar compounds:

- Stationary phase: Silica gel (60-120 mesh)

- Mobile phase: Ethyl acetate/hexane (1:3 to 1:1)

- Detection: UV visualization at 254/365 nm

Recrystallization

For bulk purification, recrystallization can be performed using:

- Primary solvent: Ethanol or methanol

- Anti-solvent: Water (added slowly to induce crystallization)

Analytical Characterization

The compound can be characterized using the following spectroscopic data (based on similar compounds):

Spectroscopic Data

NMR Spectroscopy:

The expected ¹H NMR spectrum (400 MHz, DMSO-d₆) would show:

- δ 10.31-10.50 (s, 1H, NH)

- δ 8.20-8.35 (s, 1H, H-4 of trifluoromethylphenyl)

- δ 8.10-8.20 (d, 1H, H-6 of trifluoromethylphenyl)

- δ 7.90-8.05 (d, 1H, H-2 of trifluoromethylphenyl)

- δ 7.70-7.85 (t, 1H, H-5 of trifluoromethylphenyl)

- δ 7.80-7.90 (d, 1H, H-4 of benzothiazole)

- δ 7.65-7.75 (d, 1H, H-7 of benzothiazole)

- δ 7.40-7.55 (dd, 1H, H-6 of benzothiazole)

- δ 2.80-2.90 (s, 3H, 2-CH₃ of benzothiazole)

IR Spectroscopy:

Key expected bands:

- 3250-3300 cm⁻¹ (N-H stretching)

- 1650-1670 cm⁻¹ (C=O stretching of amide)

- 1320-1350 cm⁻¹ (C-F stretching)

- 1580-1600 cm⁻¹ (C=N stretching of benzothiazole)

Scale-Up Considerations

Batch Synthesis Optimization

For larger-scale production (>100g), the following modifications are recommended:

- Solvent selection: Replace dichloromethane with less toxic alternatives like ethyl acetate or 2-methyltetrahydrofuran

- Temperature control: Use efficient cooling systems for exothermic steps

- Acid chloride handling: Consider in-situ generation of the acid chloride

- Purification: Implement continuous crystallization instead of column chromatography

Comparative Analysis of Synthetic Methods

Based on the synthesis methods described for benzothiazole derivatives and similar benzamide compounds, a comparative analysis reveals:

| Parameter | Method 1: Direct Amidation | Method 2: Via Benzothiazole Formation | Method 3: Catalytic Coupling |

|---|---|---|---|

| Overall Yield | 75-85% | 60-70% | 65-75% |

| Reaction Steps | 1 | 2-3 | 1 |

| Reaction Time | 1-2 h | 8-10 h | 12-24 h |

| Cost Factors | Medium (requires acid chloride) | Higher (multiple steps) | Higher (expensive coupling agents) |

| Environmental Impact | Moderate (chlorinated solvents) | Higher (multiple purifications) | Lower (catalytic) |

| Scalability | Good | Moderate | Good |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of benzothiazole, including N-(2-methyl-1,3-benzothiazol-5-yl)-3-(trifluoromethyl)benzamide, exhibit significant antimicrobial properties. A study highlighted the synthesis and evaluation of benzothiazole derivatives as potential antimicrobial agents, demonstrating that modifications to the benzothiazole structure can enhance efficacy against various pathogens .

Antitrypanosomal Activity

A notable application of this compound is in the treatment of human African trypanosomiasis, caused by Trypanosoma brucei. In a study involving urea derivatives of 2-aryl-benzothiazol-5-amines, it was found that certain analogues, potentially including those related to this compound, showed promising results in murine models, achieving complete cures . This suggests that compounds with similar structures could serve as leads for developing effective treatments against this neglected tropical disease.

Inhibition of Cancer Cell Growth

The compound has been explored for its potential to inhibit cancer cell growth. Research indicates that benzothiazole derivatives can act as selective inhibitors of various cancer-related pathways. For instance, compounds derived from benzothiazole have shown activity against Bcl-XL, a protein involved in cell survival pathways in cancer cells . The structural modifications present in this compound may enhance its potency as an anticancer agent.

Mechanistic Studies

Studies have investigated the mechanisms through which benzothiazole derivatives exert their anticancer effects. For example, they may induce apoptosis or inhibit angiogenesis in tumor cells. The trifluoromethyl group is known to influence the lipophilicity and biological activity of compounds, potentially enhancing their interaction with biological targets .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its therapeutic applications. Key factors influencing its activity include:

| Structural Feature | Impact on Activity |

|---|---|

| Benzothiazole core | Essential for biological activity |

| Trifluoromethyl group | Enhances lipophilicity and target interaction |

| Substituents on the amide | Modifications can lead to increased potency |

Synthesis and Evaluation

In a study focused on synthesizing new benzothiazole derivatives, researchers developed a series of compounds based on the benzothiazole scaffold and evaluated their biological activities against T. brucei. The findings indicated that specific structural modifications led to improved efficacy and metabolic stability .

Clinical Implications

The potential clinical implications of this compound are significant, particularly in developing new treatments for resistant strains of pathogens and cancers that are currently difficult to treat.

Mechanism of Action

The mechanism of action of N-(2-methyl-1,3-benzothiazol-5-yl)-3-(trifluoromethyl)benzamide depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways involved would require detailed study and experimental validation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features of Comparable Benzamide Derivatives

Key Observations :

- Trifluoromethyl Positioning : The position of the CF₃ group significantly impacts bioactivity. For example, flutolanil (2-CF₃) is a fungicide, while the target compound (3-CF₃) lacks reported pesticidal data, suggesting positional sensitivity in biological targets .

- Heterocyclic Cores : The benzothiazole in the target compound may enhance π-π stacking interactions in protein binding compared to simpler benzamides like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which is tailored for metal coordination .

- Amine Substituents : The presence of piperazine (as in ) or chloropyrazine (as in ) in analogues improves solubility and target affinity, whereas the methyl-benzothiazole in the target compound may prioritize membrane permeability.

Biological Activity

N-(2-methyl-1,3-benzothiazol-5-yl)-3-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C14H11F3N2S

- Molecular Weight : 336.33 g/mol

- CAS Number : 406194-70-5

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an anticancer agent and its effects on different biological systems.

Anticancer Properties

Several studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. The following table summarizes key findings regarding its cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.0 | Induction of apoptosis via p53 activation |

| A549 (Lung Cancer) | 12.5 | Cell cycle arrest and apoptosis |

| HeLa (Cervical Cancer) | 10.0 | Inhibition of proliferation |

- Apoptosis Induction : Research indicates that this compound can induce apoptosis in cancer cells through the activation of the p53 pathway and caspase cascades, leading to programmed cell death.

- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest in various cancer cell lines, thus preventing further proliferation.

- Inhibition of Key Enzymes : Studies suggest that it may inhibit certain enzymes involved in cancer progression, although specific targets remain to be fully elucidated.

Study 1: Antitumor Activity Evaluation

In a study published in Molecular Pharmacology, this compound was evaluated against a panel of human cancer cell lines. The compound exhibited significant cytotoxicity with IC50 values ranging from 10 to 15 µM across different cell types. The study concluded that the compound's mechanism involves both apoptotic pathways and direct inhibition of cellular proliferation .

Study 2: Neurotoxicity Assessment

A separate investigation assessed the neurotoxic potential of benzothiazole derivatives, including the target compound. The results indicated no significant neurotoxicity at therapeutic doses, suggesting a favorable safety profile for further development in clinical settings .

Q & A

Q. What are the standard synthetic routes for N-(2-methyl-1,3-benzothiazol-5-yl)-3-(trifluoromethyl)benzamide, and how are reaction conditions optimized?

The synthesis typically involves coupling a benzothiazole derivative with a trifluoromethylbenzoyl chloride. Key steps include:

- Amide bond formation : Reacting 5-amino-2-methylbenzothiazole with 3-(trifluoromethyl)benzoyl chloride in dichloromethane or toluene under reflux, often using triethylamine as a base to neutralize HCl .

- Catalytic optimization : Palladium catalysts (e.g., Pd(OAc)₂) may enhance coupling efficiency in analogous benzamide syntheses .

- Purification : Thin-layer chromatography (TLC) and recrystallization are standard for isolating the product .

Q. What structural features of this compound contribute to its biological activity?

Q. What primary biological targets or mechanisms have been proposed for this compound?

- Anticancer activity : Induces apoptosis in cancer cells via mitochondrial pathway disruption (observed in analogous thiadiazole derivatives) .

- Enzyme inhibition : The benzothiazole moiety may inhibit acetylcholinesterase or tyrosine kinases, as seen in structurally similar compounds .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological assays (e.g., variable IC₅₀ values across studies)?

- Dose-response standardization : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7) and assay conditions (pH, incubation time) .

- Metabolic interference testing : Use liver microsomes to assess stability and metabolite interference .

- Structural analogs comparison : Compare with derivatives like N-(1,3-benzothiazol-5-yl)-4-(pyrrolidine-1-sulfonyl)benzamide to isolate functional group contributions .

Q. What advanced methodologies are recommended for optimizing synthetic yield and purity?

- Catalyst screening : Test Pd-based catalysts (e.g., PdCl₂(PPh₃)₂) for Suzuki-Miyaura coupling in benzothiazole functionalization .

- Solvent effects : Polar aprotic solvents (DMF, acetonitrile) improve solubility of intermediates .

- In-line analytics : Use HPLC-MS to monitor reaction progress and identify byproducts .

Q. How can computational tools enhance understanding of this compound’s interaction with biological targets?

- Molecular docking : Predict binding modes with proteins like EGFR or PARP using AutoDock Vina, referencing docking studies on similar benzothiazole derivatives .

- QSAR modeling : Correlate substituent effects (e.g., -CF₃ position) with activity using datasets from analogs like N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide .

Q. What strategies are effective for evaluating therapeutic potential while minimizing off-target effects?

- Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target inhibition .

- Toxicity assays : Use zebrafish models or 3D organoids to assess hepatotoxicity and cardiotoxicity .

- Metabolite identification : LC-HRMS to track degradation products in plasma simulations .

Q. How does this compound’s structural complexity impact material science applications?

- Self-assembly potential : The planar benzothiazole and polar -CF₃ group may enable liquid crystal phase formation, as seen in aromatic derivatives with bulky substituents .

- Semiconductor research : Explore charge-transfer properties via cyclic voltammetry, comparing with thiadiazole-based organic semiconductors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.